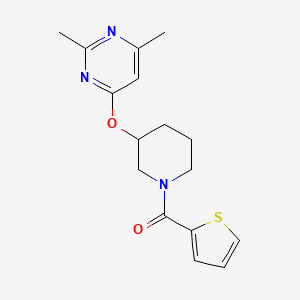
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone, also known as DMTPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Scientific Research Applications
Complex Formation and Stability
- Complex formation of 4,6-dimethyl-2-(1H)-pyrimidinone (thione) with dysprosium(III) tris(acetylacetonate), Dy(acac)3, in aqueous methanol was investigated, highlighting the compound's ability to form stable complexes with metal ions, which could have implications in materials science and catalysis (Pod''yachev et al., 1994).
Synthesis Techniques and Chemical Reactivity
- The synthesis of dimethyl sulfomycinamate, a thiopeptide antibiotic, illustrates the complex chemical reactivity and synthesis pathways possible with pyrimidine and related heterocyclic compounds, which could be applicable in pharmaceutical synthesis and organic chemistry (Bagley et al., 2005).
Antimicrobial and Anticancer Activities
- Novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide derivatives were synthesized, showcasing potential as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities. This suggests the possible application of similar compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Optical and Electronic Properties
- The structural, electronic, and nonlinear optical properties of thiopyrimidine derivatives were explored through DFT/TDDFT and experimental studies. This highlights the potential use of such compounds in the development of materials for optoelectronic applications and nonlinear optics (Hussain et al., 2020).
Safety And Hazards
As for the safety and hazards, it’s important to note that all chemicals should be handled with appropriate safety measures. The specific safety and hazard information would depend on the exact properties of the compound, which are not available in this case.
Future Directions
The future directions in the study of such compounds generally involve the design and synthesis of novel derivatives with improved pharmacological properties. This often involves a deep understanding of the structure-activity relationships (SAR) of the compound class, as well as advanced synthetic techniques.
Please consult with a professional chemist or a relevant expert for more detailed and specific information. This information is provided for educational purposes and should not be used for the production or synthesis of the compound without proper safety training and licensing.
properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-9-15(18-12(2)17-11)21-13-5-3-7-19(10-13)16(20)14-6-4-8-22-14/h4,6,8-9,13H,3,5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZVZJBBYXKSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

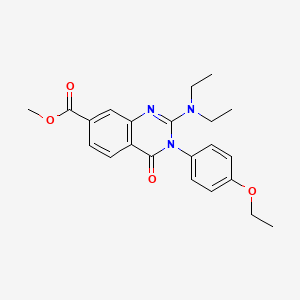
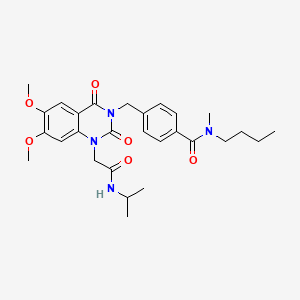
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2590628.png)
![N-Methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2590629.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590630.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2590632.png)
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2590633.png)
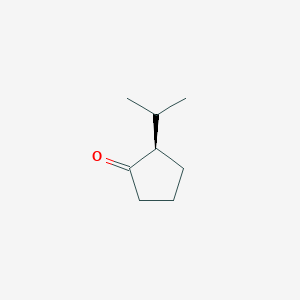
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2590638.png)
![N-(2-hydroxy-4-nitrophenyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2590639.png)
![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2590640.png)
![tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2590642.png)
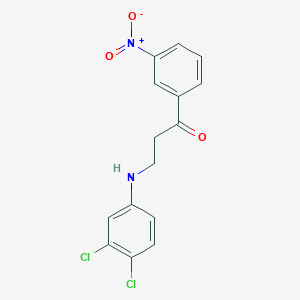
![1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2590646.png)